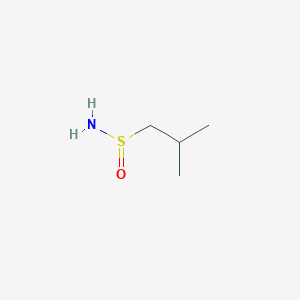

2-Methylpropane-1-sulfinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H11NOS |

|---|---|

Molecular Weight |

121.20 g/mol |

IUPAC Name |

2-methylpropane-1-sulfinamide |

InChI |

InChI=1S/C4H11NOS/c1-4(2)3-7(5)6/h4H,3,5H2,1-2H3 |

InChI Key |

XSRCFERAMLNCDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Sulfinamides and Derivatives

General Synthetic Routes to Sulfinamides

General methods for sulfinamide synthesis are designed to be broadly applicable, allowing for the formation of diverse N- and S-substituted products.

A traditional and common method for preparing sulfinamides involves a two-step sequence starting from sulfinic acids or their corresponding salts. orgsyn.org The initial step is the conversion of the sulfinic acid or sulfinate salt into a more reactive sulfinyl chloride. This is typically achieved by treatment with chlorinating agents like thionyl chloride or oxalyl chloride. orgsyn.org

The resulting sulfinyl chloride is a key intermediate that is highly susceptible to nucleophilic attack. In the second step, this intermediate is reacted in situ with a primary or secondary amine. The amine displaces the chloride, forming the desired S-N bond of the sulfinamide. wikipedia.org This method is widely used but can be limited by the stability and availability of the starting sulfinic acids, which can be prone to disproportionation. wikipedia.org

General Reaction Scheme: R-S(O)OH + SOCl₂ → R-S(O)Cl R-S(O)Cl + 2 R'R''NH → R-S(O)NR'R'' + R'R''NH₂⁺Cl⁻

To circumvent the limitations of using potentially unstable sulfinic acids, modern methods often generate the necessary sulfinate intermediate in situ. A prominent strategy involves the use of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) compounds, in combination with a stable, easy-to-handle sulfur dioxide surrogate like DABCO-bis(sulfur dioxide) (DABSO). orgsyn.orgacs.org

In this approach, the organometallic reagent adds to DABSO, generating a metal sulfinate salt. acs.orgrsc.org This sulfinate is then activated, typically with thionyl chloride, to form the sulfinyl chloride intermediate. orgsyn.org Subsequent trapping with an amine nucleophile furnishes the final sulfinamide. orgsyn.orgrsc.org This entire sequence can be performed in a single reaction vessel, offering high efficiency and broad compatibility with various organometallic reagents and amines. orgsyn.orgacs.org This method has proven effective for synthesizing a wide array of aryl, heteroaryl, and alkyl sulfinamides. orgsyn.org

One-pot syntheses are highly valued for their operational simplicity and efficiency, as they reduce the need for intermediate purification steps. Several such procedures have been developed for sulfinamides.

One notable one-pot method begins with thiols. Thiols can be converted directly to sulfinamides by treatment with sulfuryl chloride (SO₂Cl₂) and acetic acid to generate the sulfinyl chloride, which is then immediately reacted with an amine. wikipedia.org Another innovative one-pot protocol involves the reduction of sulfonyl chlorides. Using a reducing agent like triphenylphosphine (B44618) (PPh₃) or zinc (Zn), sulfonyl chlorides can be reduced in situ to a species that reacts directly with amines to yield sulfinamides. wikipedia.orgmedchemexpress.com These methods provide a direct line to sulfinamides from readily available sulfur feedstocks like thiols and sulfonyl chlorides. wikipedia.org

| Starting Material | Key Reagents | Intermediate | Final Step | Reference(s) |

| Sulfinic Acid/Salt | Thionyl Chloride (SOCl₂) | Sulfinyl Chloride | Reaction with Amine | wikipedia.org, orgsyn.org |

| Organometallic (RMgX/RLi) | DABSO, SOCl₂ | Metal Sulfinate, then Sulfinyl Chloride | Reaction with Amine | rsc.org, acs.org, orgsyn.org |

| Thiol | Sulfuryl Chloride (SO₂Cl₂) | Sulfinyl Chloride | Reaction with Amine | wikipedia.org |

| Sulfonyl Chloride | PPh₃ or Zn | Reduced Sulfur Species | Reaction with Amine | wikipedia.org, medchemexpress.com |

Stereoselective Synthesis of Enantiopure Sulfinamides (Focus on 2-Methylpropane-2-sulfinamide)

The sulfur atom in a sulfinamide is a stereocenter, and access to enantiomerically pure sulfinamides is crucial for their application in asymmetric synthesis. The most prominent example is 2-methylpropane-2-sulfinamide (B31220) (tert-butanesulfinamide), often called Ellman's auxiliary, which is widely used to synthesize chiral amines. wikipedia.orgrsc.org

A highly effective method for producing enantiopure 2-methylpropane-2-sulfinamide relies on the catalytic asymmetric oxidation of di-tert-butyl disulfide. acs.org This process uses a chiral catalyst, typically a vanadium complex with a chiral Schiff base ligand, and a stoichiometric oxidant like hydrogen peroxide. acs.orgfigshare.com

The oxidation yields an enantiomerically enriched tert-butyl tert-butanethiosulfinate. acs.org This intermediate is both chemically and optically stable. The crucial step is the subsequent stereospecific nucleophilic displacement of the tert-butyl thiolate group. acs.orgfigshare.com By reacting the thiosulfinate with lithium amide (LiNH₂), the disulfide bond is cleaved with complete inversion of configuration at the sulfur atom, producing the enantiopure 2-methylpropane-2-sulfinamide. wikipedia.orgfigshare.com A final crystallization step can enhance the enantiomeric purity to >99%. orgsyn.orgfigshare.com

While catalytic asymmetric synthesis is often preferred, resolution methods provide an alternative pathway to enantiopure compounds. For sulfinamides, dynamic kinetic resolution has been successfully employed. This strategy is particularly useful when recycling the chiral auxiliary.

In a reported recycling process for 2-methylpropane-2-sulfinamide, the sulfinyl group is recovered as a configurationally unstable tert-butanesulfinyl chloride after being cleaved from an amine product. acs.org This sulfinyl chloride can then be subjected to a dynamic kinetic resolution. By reacting it with an alcohol in the presence of a chiral catalyst (such as quinidine), an enantiomerically enriched sulfinate ester is formed. acs.org This ester is then converted back to the enantiopure sulfinamide by aminolysis, for instance, with sodium amide in ammonia (B1221849). acs.org This process allows for the recovery and reuse of the valuable chiral auxiliary in its enantiopure form.

Formation of Key Intermediates and Functional Group Transformations

The strategic chemical modification of 2-methylpropane-1-sulfinamide allows for the generation of crucial synthetic intermediates and the transformation into other important sulfur-containing functional groups. These processes are fundamental in the application of this chiral auxiliary in asymmetric synthesis.

Condensation Reactions for the Generation of N-Sulfinyl Imines from Aldehydes and Ketones

The condensation of this compound with aldehydes and ketones is a primary and highly effective method for producing N-tert-butanesulfinyl imines. wikipedia.orgiupac.org These sulfinyl imines are stable, versatile intermediates used extensively in the asymmetric synthesis of amines. rsc.orgsigmaaldrich.com The reaction involves the formation of a carbon-nitrogen double bond, with the sulfinyl group serving as a powerful chiral directing group in subsequent transformations. iupac.orgwikipedia.org

Various dehydrating agents and catalysts are employed to facilitate this condensation and drive the equilibrium towards the imine product. The choice of reagent often depends on the reactivity of the carbonyl compound. acs.org For the condensation with aldehydes, Lewis acidic dehydrating agents such as magnesium sulfate (B86663) (MgSO₄), copper(II) sulfate (CuSO₄), or titanium(IV) ethoxide (Ti(OEt)₄) are commonly used. acs.orgnih.gov

CuSO₄ has proven effective for a broad range of aldehydes, including those that are sterically demanding or electron-rich, requiring only a slight excess of the aldehyde. acs.org For particularly unreactive aldehydes, the more Lewis acidic titanium alkoxides, like Ti(OEt)₄ and Ti(O-i-Pr)₄, are successful. acs.org Titanium(IV) ethoxide is also the reagent of choice for the condensation of this compound with ketones, affording N-tert-butanesulfinyl ketimines in good yields. acs.orgysu.am Microwave-assisted, solvent-free conditions in the presence of Ti(OEt)₄ have also been developed as an environmentally friendly approach, significantly reducing reaction times. organic-chemistry.org

The resulting N-sulfinyl imines are generally more resistant to hydrolysis than other imines but exhibit heightened reactivity towards nucleophiles, which is a key feature for their use in synthesis. wikipedia.org

Table 1: Conditions for the Condensation of this compound with Carbonyl Compounds

| Carbonyl Compound | Reagent/Catalyst | Solvent | Yield (%) | Reference |

| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 90 | acs.org |

| p-Anisaldehyde | CuSO₄ | CH₂Cl₂ | 81 | acs.org |

| Pivaldehyde | Ti(OEt)₄ | THF | 82 | acs.org |

| Acetophenone | Ti(OEt)₄ | THF | 91 | acs.org |

| 2-Hexanone | Ti(OEt)₄ | THF | 80 | acs.org |

Conversion of Sulfinamides to Sulfonimidamides and Sulfoximines

This compound can serve as a precursor for the synthesis of other sulfur-based functional groups, notably sulfonimidamides and sulfoximines, which are of increasing interest in medicinal chemistry. acs.org

A method for the reagent-controlled selective synthesis of tert-butanesulfoximines from tert-butanesulfinamide has been developed. rsc.org This transformation can be achieved through S-arylation or S-alkylation. cuni.cz For instance, a slight modification of conditions used for other transformations, such as employing specific copper catalysts and aryldiazonium reagents, can lead to the formation of tert-butanesulfoximines. rsc.org These sulfoximines are sometimes transient intermediates that can undergo further reactions in situ. rsc.org

The conversion to sulfonimidamides can be achieved through oxidative amination. One approach involves the oxidative chlorination of the sulfinamide with N-chlorosuccinimide (NCS), followed by substitution with an amine. cuni.cz More complex, multi-step sequences can also be employed, starting from the sulfinamide to build the sulfonimidamide architecture. acs.org

Catalytic Crossover Reactions of Sulfinamides

A novel catalytic crossover reaction involving sulfinamides has been recently unveiled, providing a new tool for creating diverse molecular libraries. nih.govchemrxiv.orgchemrxiv.org This reaction, which proceeds under mild acid catalysis (e.g., with trifluoroacetic acid - TFA), allows for the exchange of substituents between two different sulfinamide molecules. nih.govnih.gov

When two distinct sulfinamide substrates are subjected to these conditions, the reaction yields a statistical mixture of all four possible sulfinamides in nearly equimolar amounts. nih.gov This process demonstrates a high tolerance for a wide variety of structural features on the sulfinamide backbone. chemrxiv.orgnih.gov The reaction is believed to proceed through a mechanism involving the nucleophilic nitrogen and the electrophilic sulfur-oxygen bond of the sulfinamide. nih.gov

This crossover methodology has been applied to both secondary and tertiary sulfinamides, including those with aromatic and aliphatic substituents on the sulfur atom. nih.gov The resulting libraries of sulfinamides can be further functionalized, for example, by oxidation to the corresponding sulfonamides, which are medicinally relevant compounds. cuni.czchemrxiv.org

Advanced Reaction Mechanisms and Stereochemical Control

Mechanistic Investigations of Nucleophilic Additions to N-Sulfinyl Imines

The addition of organometallic reagents to N-tert-butanesulfinyl imines is a cornerstone for the asymmetric synthesis of chiral amines. beilstein-journals.orgwikipedia.org The chiral sulfinyl group not only activates the imine for nucleophilic attack but also directs the incoming nucleophile to one of the two diastereotopic faces of the C=N bond, resulting in high levels of asymmetric induction. sigmaaldrich.comwikipedia.org Mechanistic studies have been crucial in understanding and predicting the stereochemical outcomes of these transformations. The preference for the E isomer and a rapid equilibrium between the E and Z isomers of the N-tert-butanesulfinyl imine are key factors in the reaction mechanism. acs.orgnih.gov

The addition of nucleophiles to chiral N-tert-butanesulfinyl imines consistently proceeds with a high degree of diastereoselectivity. beilstein-journals.orgacs.org The stereochemical outcome is highly dependent on the nature of the nucleophile, the solvent, and any additives, such as Lewis acids. acs.org For instance, the addition of Grignard reagents to N-sulfinyl aldimines and ketimines typically yields the corresponding sulfinamide products with excellent diastereomeric ratios (dr). beilstein-journals.orgacs.org The resulting sulfinamides can be readily deprotected under mild acidic conditions to furnish chiral primary amines. sigmaaldrich.comwikipedia.org

The predictability of the stereochemical outcome allows for the targeted synthesis of specific stereoisomers. This high level of stereocontrol has been leveraged in the synthesis of a wide array of complex molecules and biologically active compounds. wikipedia.orgacs.org

| N-Sulfinyl Imine Substrate | Nucleophile/Reagent | Solvent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (RS)-N-Benzylidene-2-methylpropane-2-sulfinamide | EtMgBr | CH2Cl2 | 92:8 | nih.gov |

| (SS)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | Allylmagnesium bromide | CH2Cl2 | 98:2 | nih.gov |

| (SS)-N-(3-phenylpropylidene)-2-methylpropane-2-sulfinamide | MeLi | THF | 89:11 | nih.gov |

| (SS)-N-(3,3,3-trifluoroacetaldimine) | Phenylacetylene/n-BuLi | THF | 70:30 | beilstein-journals.org |

| (RS)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide | MeMgBr | Toluene | >99:1 | nih.gov |

The choice of organometallic reagent and the presence of Lewis acids play a determining role in the stereoselectivity of the addition reaction. acs.orgnih.gov Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly employed nucleophiles, but they often lead to different stereochemical outcomes due to their differing abilities to chelate. nih.govnih.gov

Grignard reagents generally exhibit higher diastereoselectivity compared to organolithium or organocerium compounds, particularly in non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene. nih.gov This is attributed to the formation of a rigid, chair-like six-membered transition state involving chelation of the magnesium atom to both the nitrogen and oxygen atoms of the sulfinyl group. nih.govnih.gov

Lewis acids can further enhance diastereoselectivity by coordinating to the sulfinyl imine, increasing its electrophilicity and promoting a more organized transition state. nih.govresearchgate.net For example, Lewis acid-promoted additions of silyl (B83357) enol ethers (Mukaiyama-Mannich reactions) or vinylboronic acids (Petasis reactions) to chiral sulfinyl imines proceed with high yields and diastereoselectivities. nih.gov The Lewis acid's role is often bifunctional, acting as both an activator for the imine and a template for the stereoselective approach of the nucleophile. acs.orgnih.gov

Two primary models are used to rationalize the stereochemical outcomes of nucleophilic additions to N-tert-butanesulfinyl imines: a chelation-controlled cyclic transition state and an open-chain acyclic transition state. acs.orgnih.gov

The chelation-controlled model is generally accepted for reactions involving Grignard reagents in non-coordinating solvents. nih.govresearchgate.net In this model, the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, forming a rigid six-membered ring. This conformation forces the nucleophile to attack from the less sterically hindered face of the imine, which is dictated by the bulky tert-butyl group on the chiral sulfur atom. nih.gov This rigid arrangement, often referred to as a Zimmermann-Traxler-type transition state, is responsible for the high diastereoselectivity observed. nih.gov

Conversely, the acyclic transition state model is proposed for reactions with organolithium reagents, especially in coordinating solvents like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net In this scenario, the solvent molecules coordinate strongly to the lithium cation, preventing the formation of a stable chelate with the sulfinyl group. The stereochemical outcome is then governed by minimizing steric interactions in an open-chain arrangement, which can sometimes lead to lower diastereoselectivity compared to the chelation-controlled pathway. nih.govnih.gov Non-chelation controlled transition states have also been proposed to explain the stereochemical outcomes in other specific reactions, such as the formation of 2,2-dibromoaziridines. nih.gov

Computational Studies on Reaction Pathways and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of stereoselective additions to N-sulfinyl imines. researchgate.netresearchgate.net These studies provide detailed energetic profiles of reaction pathways and offer insights into the structures of key transition states, which are often difficult to probe experimentally. acs.orgresearchgate.net

DFT(B3LYP) calculations have been successfully used to investigate the asymmetric nucleophilic addition of reagents like methylmagnesium bromide and methyllithium (B1224462) to (S)-N-benzylidene-2-methylpropane-2-sulfinamide. acs.orgnih.gov The results from these computations are in excellent agreement with experimental observations, accurately predicting the diastereomeric ratios. acs.orgnih.gov These studies confirm that the bifunctional nature of the organometallic reagent, acting as both a Lewis acid and a nucleophile, is critical for stereoselectivity. nih.govresearchgate.net

More recent computational models have incorporated explicit solvent molecules, such as diethyl ether from the Grignard reagent solution, into the calculations. nih.gov This improved model for the addition of ethylmagnesium bromide in CH₂Cl₂ provided a calculated diastereomeric ratio (90:10) that closely matched the experimental result (92:8), lending further support to the proposed chelation-controlled transition state. nih.gov Computational analyses have also been used to rationalize the high selectivity in other reactions, such as the addition of sulfur ylides, identifying the configuration of the N-sulfinyl sulfur atom as the dominant directing factor for the nucleophilic attack. nih.gov

Exploration of Novel Chiral Phenomena in Sulfinamide Derivatives (e.g., Orientational Chirality, Amino Turbo Chirality)

Recent research has expanded the application of 2-methylpropane-1-sulfinamide beyond simple stereocontrol to the creation of complex molecules exhibiting novel forms of chirality. nih.govnih.gov Scientists have successfully designed and synthesized targets that contain three distinct chiral elements: a traditional central stereocenter, orientational chirality, and a new phenomenon termed "amino turbo chirality". nih.gov

"Amino turbo chirality" arises from the propeller-like spatial arrangement of three molecular "blades" or groups covalently attached to a chiral sp³ carbon center. nih.govnih.gov This arrangement can be either clockwise (P,P,P) or counterclockwise (M,M,M). In a remarkable demonstration of stereochemical control, the absolute configuration of the turbo chirality was found to be dictated solely by the chirality of the sulfinamide auxiliary. nih.gov Specifically, an (R)-sulfinyl auxiliary leads to the formation of P,P,P-turbo chirality, while an (S)-sulfinyl auxiliary results in the opposite M,M,M-turbo chirality. nih.gov This control was confirmed unambiguously by X-ray diffraction analysis. nih.gov

These findings highlight the profound influence of the this compound auxiliary in organizing molecular architecture, enabling the asymmetric synthesis of complex chiral frameworks that may have significant implications for drug design and materials science. nih.gov

Applications in Asymmetric Synthesis and Catalysis

Chiral Auxiliary Applications (Predominantly 2-Methylpropane-2-sulfinamide (B31220) as Ellman's Auxiliary)

Introduced in 1997 by Jonathan A. Ellman, 2-methylpropane-2-sulfinamide, commonly known as Ellman's auxiliary, is a versatile and widely used chiral reagent. wikipedia.orgyale.edu Its effectiveness lies in its ability to readily condense with aldehydes and ketones under mild conditions to form N-tert-butanesulfinyl imines. The tert-butanesulfinyl group serves as a potent chiral directing group, activating the imine for nucleophilic addition and controlling the stereochemical outcome with high diastereoselectivity. After the key bond-forming step, the auxiliary can be easily cleaved under mild acidic conditions, yielding the desired chiral amine product. researchgate.netmedchemexpress.com

The primary application of Ellman's auxiliary is in the asymmetric synthesis of chiral amines, which are crucial components in over 80% of all drugs and drug candidates. yale.edu The general method involves the diastereoselective addition of a nucleophile, such as a Grignard reagent, organolithium, or enolate, to an N-tert-butanesulfinyl imine. wikipedia.org The bulky tert-butyl group on the sulfinamide directs the nucleophile to attack one face of the imine preferentially, leading to the formation of one diastereomer in high excess. Subsequent removal of the sulfinyl group with an acid like hydrochloric acid affords the chiral primary or secondary amine. wikipedia.org This methodology has proven to be robust and has been applied to the synthesis of a wide array of α-branched and α,α-dibranched amines.

Table 1: Examples of Nucleophilic Addition to N-tert-Butanesulfinyl Imines for Chiral Amine Synthesis

| Aldehyde/Ketone Precursor | Nucleophile | Product Diastereomeric Ratio (dr) |

| Isovaleraldehyde | Phenylmagnesium bromide | 98:2 |

| 3-Phenylpropanal | Ethylmagnesium bromide | 96:4 |

| Acetophenone | Allylmagnesium bromide | 98:2 |

| p-Chlorobenzaldehyde | Phenylmagnesium bromide | >99:1 |

This table presents representative data on the diastereoselectivity achieved in the synthesis of chiral amines using Ellman's auxiliary.

Chiral aziridines are valuable synthetic intermediates, and the use of N-tert-butanesulfinyl imines provides a powerful route for their stereoselective synthesis. One established method involves the reaction of these chiral imines with sulfur ylides, such as trimethylsulfonium (B1222738) iodide. The reaction proceeds with high yields and diastereoselectivities, transferring a methylene (B1212753) group to the imine C=N bond to form the three-membered aziridine (B145994) ring. nih.gov The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the approach of the ylide. For instance, reactions using sulfur ylides generated from methylphenylsulfonium methylide have afforded aziridines with diastereomeric ratios greater than 95:5. nih.gov

The methodology employing Ellman's auxiliary has been extended to the synthesis of enantiomerically pure 1,2- and 1,3-amino alcohols (beta- and gamma-amino alcohols, respectively), which are important structural motifs in many biologically active compounds. The synthesis of syn- and anti-1,2-amino alcohols can be achieved by the diastereoselective addition of enolates to N-tert-butanesulfinyl imines. By carefully selecting the enolate and reaction conditions, chemists can control the formation of either the syn or anti diastereomer of the resulting β-amino carbonyl compound, which can then be reduced to the corresponding amino alcohol.

The aza-Prins cyclization, a reaction that forms carbon-carbon bonds to create piperidine (B6355638) rings, can be rendered highly stereoselective through the use of N-tert-butanesulfinyl imines. An efficient, stereocontrolled preparation of 2-allyl-(N-tert-butylsulfinyl)piperidine has been developed. researchgate.net This key intermediate is synthesized via the diastereoselective addition of a homoallylic Grignard reagent to an N-sulfinyl imine derived from an α,β-unsaturated aldehyde. The resulting product can then undergo further transformations, such as ring-closing metathesis, to furnish complex piperidine structures. researchgate.net

The addition of allyl and crotyl groups to N-tert-butanesulfinyl imines provides a direct route to chiral homoallylic amines. Palladium-catalyzed allylation reactions using allylic alcohols in the presence of a reducing agent like indium(I) iodide proceed with high diastereoselectivity. researchgate.net Similarly, crotylation reactions are highly regioselective, leading to the formation of the anti-diastereomer as the major product. researchgate.net These reactions expand the synthetic utility of Ellman's auxiliary, providing access to amines with valuable functional handles for further elaboration.

Applications as Chiral Ligands in Transition-Metal Catalysis

Beyond its role as a stoichiometric chiral auxiliary, the sulfinamide functional group is an essential feature in an increasing number of chiral ligands for asymmetric transition-metal catalysis. yale.eduacs.org P,N-sulfinyl imine ligands can be readily prepared through the condensation of 2-methylpropane-2-sulfinamide with various aldehydes and ketones. sigmaaldrich.comsigmaaldrich.com These ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of olefins, demonstrating their potential in catalytic applications. sigmaaldrich.comsigmaaldrich.com The unique electronic and steric properties of the sulfinyl group, combined with the chirality at the sulfur atom, allow for the creation of a highly effective chiral environment around the metal center, enabling high levels of enantioselectivity in catalytic transformations. yale.edu

Design and Synthesis of Sulfinamide-Monophosphine Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. A notable class of ligands derived from chiral sulfinamides are sulfinamide-monophosphine ligands. These ligands combine the stereochemical information of the sulfinamide moiety with the coordinating ability of a phosphine (B1218219) group, creating a powerful tool for enantioselective metal catalysis.

A prominent example is the class of ligands known as "Ming-Phos". nih.gov These chiral sulfinamide monophosphines are designed for simplicity and accessibility, as they can be readily prepared in a two-step procedure from inexpensive and commercially available starting materials. nih.govresearchgate.net The synthesis allows for wide structural diversity by changing the organometallic reagents used. researchgate.net This flexibility enables the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic applications. Two sets of diastereomeric Ming-Phos ligands can be obtained in good yields with high diastereoselectivity. researchgate.net

Another class of related ligands are the "WJ-Phos" ligands. researchgate.net These are ferrocene-derived chiral sulfinamide phosphine ligands that can be synthesized on a gram scale from readily available starting materials in a few steps. researchgate.net The design incorporates the rigid ferrocene (B1249389) backbone with the chiral sulfinamide group to create a well-defined and effective chiral pocket around the metal center.

Enantioselective Metal-Catalyzed Reactions

Sulfinamide-monophosphine ligands have demonstrated significant success in a range of enantioselective metal-catalyzed reactions. The unique architecture of these ligands allows for effective transfer of chirality from the ligand to the product.

The Ming-Phos ligands, for instance, have been successfully applied in the enantioselective gold(I)-catalyzed cycloaddition reaction of 2-(1-alkynyl)-alk-2-en-1-ones with nitrones. nih.gov Gold complexes derived from two different diastereomers of a Ming-Phos ligand were shown to catalyze the transformation, providing access to both enantiomers of the desired products in good yields and with excellent diastereo- and enantioselectivity. nih.gov

| Substrate 1 | Substrate 2 | Catalyst | Yield (%) | dr | ee (%) |

| 2-(1-Alkynyl)-alk-2-en-1-one | Nitrone | Au-Complex with (S,Rs)-Ming-Phos | 85-98 | >95:5 | 92-99 |

| 2-(1-Alkynyl)-alk-2-en-1-one | Nitrone | Au-Complex with (R,Rs)-Ming-Phos | 87-99 | >95:5 | 93-99 |

The ferrocene-derived WJ-Phos ligands have proven highly effective in the copper-catalyzed three-component boroacylation of 1,1-disubstituted allenes. researchgate.net This reaction delivers various functionalized organoboron compounds that bear an all-carbon stereocenter in moderate to good yields and with high enantioselectivities. researchgate.net

Organocatalytic Roles of Chiral Sulfinamides

Beyond their role in metal catalysis, chiral sulfinamides can function as highly effective organocatalysts, relying solely on the chiral sulfur center for stereochemical induction. acs.orgnih.gov This application is significant as it bypasses the need for transition metals, aligning with the principles of green chemistry.

Easily accessible chiral sulfinamides have been developed as the first highly efficient and enantioselective organocatalysts of their kind. nih.gov A key application is the asymmetric reduction of ketimines. researchgate.net In the presence of a catalytic amount of a chiral sulfinamide, a broad range of N-aryl ketimines can be reduced by trichlorosilane (B8805176) to produce the corresponding chiral amines in high yields and with high enantioselectivity. acs.orgnih.gov The Lewis basic sulfinamide is believed to activate the trichlorosilane, generating a chiral hypervalent hydridosilicate that is responsible for the enantioselective reduction of the imine. researchgate.net

| Ketimine Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| N-Phenyl-acetophenone imine | 20 | 95 | 92 |

| N-(p-Tolyl)-acetophenone imine | 20 | 96 | 93 |

| N-(p-Methoxyphenyl)-acetophenone imine | 20 | 98 | 94 |

| N-Phenyl-propiophenone imine | 20 | 94 | 90 |

Furthermore, chiral sulfinamides have been employed as part of a co-catalyst system for enantioselective protonation reactions. nih.gov Structurally simple and easily accessible sulfinamides, when used in conjunction with a strong achiral sulfonic acid, can effectively catalyze the enantioselective protonation of prochiral silyl (B83357) enol ethers. nih.gov This system induces moderate-to-high enantiomeric excesses in the formation of 2-aryl-substituted cycloalkanones. nih.gov In this role, the sulfinamide acts as a chiral "acid shuttle," demonstrating a novel application for these versatile compounds. nih.gov

Analytical Methodologies in Sulfinamide Research

Chromatographic Enantioseparation Techniques for Chiral Sulfinamide Derivatives

Chiral sulfinamides have gained recognition for their extensive applications in chemistry and medicine. nih.gov The separation of their enantiomers is critical, and high-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) has proven to be a highly effective method for this purpose. nih.govresearchgate.net These CSPs, typically derived from cellulose (B213188) or amylose (B160209), are versatile for the successful enantioseparation of various chemical compounds, including chiral sulfoxides.

Polysaccharide-derived CSPs are widely considered the primary choice for determining enantiomeric excess via HPLC. researchgate.net Research on the enantioseparation of twelve closely related chiral sulfinamide derivatives highlighted the efficacy of different polysaccharide-based columns. nih.govresearchgate.net The study demonstrated that columns such as Chiralcel OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (based on amylose tris(3,5-dimethylphenylcarbamate)) are effective for resolving these compounds. nih.gov

For instance, acyclic sulfinamide derivatives were successfully resolved using a Chiralcel OD-H column with a mobile phase consisting of n-hexane and isopropyl alcohol. nih.govresearchgate.net The Chiralpak AD-H column was able to achieve baseline resolution for all but one of the twelve tested compounds, while the Chiralpak AS-H column resolved eight of the compounds under the same conditions. nih.govresearchgate.net The mechanism of separation on these phases relies on the formation of transient, reversible complexes between the CSP and the enantiomers, which involves interactions such as hydrogen bonding, dipole-dipole interactions, and steric effects within the chiral grooves of the polysaccharide polymer. semanticscholar.org

Below is a summary of the performance of different polysaccharide-based chiral columns in the separation of sulfinamide derivatives.

| Chiral Column | Stationary Phase Base | Separation Performance for Sulfinamide Derivatives nih.gov | Typical Mobile Phase nih.govresearchgate.net |

|---|---|---|---|

| Chiralcel OD-H | Cellulose | Effectively resolved acyclic derivatives | n-hexane:isopropyl alcohol (90:10) |

| Chiralpak AD-H | Amylose | Baseline resolution for 11 out of 12 compounds | n-hexane:isopropyl alcohol |

| Chiralpak AS-H | Amylose | Resolved 8 out of 12 compounds | n-hexane:isopropyl alcohol |

The success of enantioseparation by HPLC is governed by several critical factors that can be optimized to achieve baseline resolution. nih.gov

Column Type: The choice of the chiral stationary phase is the most crucial factor. As demonstrated, different polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak AS-H) exhibit varying selectivities for the same set of sulfinamide derivatives. nih.govresearchgate.net This selectivity arises from the specific three-dimensional structure of the derivatized polysaccharide and its interaction with the analyte. semanticscholar.org

Mobile Phase Composition: The composition of the mobile phase, particularly the type and concentration of the polar modifier (often an alcohol like isopropyl alcohol or ethanol), significantly impacts retention times and resolution. nih.gov In normal-phase HPLC, increasing the concentration of the alcohol generally reduces retention times. The optimal ratio of the nonpolar solvent (e.g., n-hexane) to the polar modifier is key to achieving good separation.

Temperature: Column temperature is another important parameter that can influence enantioseparation. nih.gov Varying the temperature can affect the kinetics and thermodynamics of the interactions between the analytes and the CSP, thereby altering selectivity and resolution.

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are vital for the unambiguous identification and structural analysis of 2-methylpropane-1-sulfinamide and for studying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure.

¹H NMR: In the ¹H NMR spectrum of this compound, the nine protons of the tert-butyl group are equivalent due to rapid rotation and would appear as a sharp singlet. docbrown.info The chemical shift of this singlet is influenced by the adjacent sulfinyl group. The protons on the nitrogen atom would appear as a distinct signal, the position and broadness of which can be affected by factors like solvent and concentration. For derivatives, such as N-substituted sulfinamides, additional signals and spin-spin coupling patterns provide further structural information. orgsyn.org Advanced 2D NMR techniques, like COSY (Correlation Spectroscopy), can be used to establish connectivity between protons in more complex derivatives. nih.gov NMR is also a primary method for determining the enantiomeric purity of sulfinamides, often after derivatization with a chiral agent to form diastereomers that can be distinguished by their unique NMR signals. bath.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, two distinct signals are expected: one for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons. orgsyn.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The most prominent peak in the fragmentation pattern is often the base peak, which is assigned a relative abundance of 100%. docbrown.info A characteristic fragmentation pathway for this molecule would involve the loss of the tert-butyl group, leading to a stable cation. The fragmentation of the tert-butyl group itself, [(CH₃)₃C]⁺, would likely result in a prominent peak at an m/z (mass-to-charge ratio) of 57. docbrown.info Analysis of these fragments allows for the confirmation of the compound's structure.

Emerging Directions and Future Research Perspectives

Development of Novel Sulfinamide Architectures and Derivatives

The foundational structure of 2-methylpropane-1-sulfinamide has served as a springboard for the development of new and more complex sulfinamide-based molecules. A significant area of research is the synthesis of novel cyclic sulfinamides, which offer rigid conformational constraints that can impart unique stereochemical control in asymmetric reactions. For instance, synthetic approaches to create densely substituted, enantiopure cyclic sulfinamides with multiple stereogenic centers have been developed. acs.orgacs.orgnih.gov These methods include stereospecific SN2′ cyclization/tert-butyl cleavage sequences and the dephenylation of chiral 2,1-benzothiazines, which proceed with complete retention of configuration at the sulfur atom. acs.orgacs.orgnih.gov

Beyond cyclic structures, research is also focused on creating novel ligands and organocatalysts derived from the sulfinamide scaffold. acs.orgresearchgate.net The unique properties of the sulfinyl group are being leveraged to design sophisticated molecules for asymmetric catalysis. acs.org This includes the development of sulfinamide-based ligands for transition metal catalysis and new classes of hydrogen-bonding organocatalysts. The exploration of these new architectures is crucial for discovering catalysts and auxiliaries with improved reactivity, selectivity, and broader substrate scope.

Expanding the Scope of Asymmetric Transformations Mediated by Sulfinamides

This compound has become a cornerstone in the asymmetric synthesis of chiral amines and their derivatives through the formation of N-tert-butanesulfinyl imines. nih.goviupac.org These intermediates are highly versatile electrophiles for a wide range of nucleophilic additions, cycloadditions, and reduction reactions, consistently affording high diastereoselectivities. nih.gov Ongoing research seeks to broaden the application of this methodology to synthesize an even greater variety of complex and valuable molecules.

A significant focus is on the synthesis of structurally diverse nitrogen-containing heterocycles such as piperidines, pyrrolidines, and azetidines, which are common motifs in natural products and pharmaceuticals. nih.govrsc.orgnih.govrsc.orgbeilstein-journals.org For example, tert-butanesulfinamide-mediated strategies have been successfully employed in the total synthesis of alkaloids like (–)-batzelladine D and (+)-sedamine. nih.gov The powerful stereodirecting nature of the tert-butylsulfinyl group is critical in these syntheses, enabling the construction of multiple stereocenters with high precision. rsc.org

Furthermore, the methodology is being extended to the synthesis of other important building blocks, including α- and β-amino acids, and syn- and anti-1,2- and 1,3-amino alcohols. iupac.orgresearchgate.netresearchgate.net Researchers are exploring new types of nucleophiles and reaction conditions to overcome existing limitations and access novel amine structures. nih.govnih.gov The development of stereodivergent strategies, which allow for the selective synthesis of any possible stereoisomer of a product from a single chiral source, represents a particularly advanced frontier in this area. nih.gov

| Transformation Type | Product Class | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Key Findings |

| Grignard Addition | Bipyrrolidine Scaffold | up to 94% de | Established a direct route to a chiral amine ligand. rsc.org |

| Nucleophilic Addition | Pyrazole Derivatives | 100% de | Demonstrated preference for tert-butanesulfinamide over p-toluenesulfinamide for higher selectivity. nih.govrsc.org |

| Allylation | Homoallylic Amines | >99% de | Key step in the collective total synthesis of four different alkaloids. nih.gov |

| Zn-mediated Allylation | Homoallylic N-tert-butanesulfinyl amines | Reversible dr based on solvent | Showcased how stereochemical outcome can be tuned by changing the reaction solvent from THF to CH2Cl2. acs.org |

| Addition of Organolithiums | δ- and ε-Amino Ketones | Good to excellent | Enabled the stereoselective synthesis of 2,6-cis-disubstituted piperidines. nih.gov |

Interdisciplinary Research Leveraging Sulfinamide Chemistry in Advanced Materials or Sensing (Potential)

While the primary application of this compound has been in asymmetric synthesis, there is growing potential for its use in interdisciplinary fields like materials science and chemical sensing. The related sulfonamide functional group has already been incorporated into advanced materials, suggesting a possible trajectory for sulfinamide chemistry.

Advanced Materials: Research into sulfonamide-based polymers has shown their potential for creating materials with enhanced stability and specific functionalities. kuleuven.bersc.org For instance, polysulfenamides, which have a related S-N linkage, have been developed as a new class of biodegradable and biocompatible polymers for drug delivery systems. nih.gov Similarly, polymers containing the sulfanilamide (B372717) moiety have been synthesized and studied for their antimicrobial properties and potential in controlled drug release. nih.govoup.com This existing work provides a strong rationale for exploring the incorporation of the chiral this compound unit into polymer backbones. Such materials could possess unique properties, such as chirality-dependent recognition or self-assembly, opening doors for applications in chiral separations, smart materials, or biomimetic systems.

Sensing Platforms: The development of chemical sensors is another promising area. Currently, biosensors are being designed using sulfonamide derivatives to detect sulfonamide antibiotics in the environment. nih.govacs.orgnih.govacs.org These sensors often rely on the specific interaction between the sulfonamide and its biological target, such as an enzyme. nih.govacs.org Molecularly imprinted polymers (MIPs) have also been used to create electrochemical sensors for sulfonamide detection. wipo.int Drawing parallels from this research, it is conceivable that sensors based on this compound could be developed. The chiral nature of the sulfinamide group could be exploited to create highly selective sensors for chiral analytes, a significant challenge in analytical chemistry. Future research could focus on functionalizing surfaces or nanoparticles with sulfinamide derivatives to create novel optical or electrochemical sensing platforms.

Sustainable and Green Chemistry Approaches in Sulfinamide Synthesis

As the chemical industry moves towards more environmentally friendly practices, developing sustainable methods for synthesizing key reagents like this compound is a critical research goal. Traditional synthesis routes can involve harsh conditions or hazardous reagents, prompting the exploration of greener alternatives. acs.org

One of the most promising green chemistry techniques is mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. organic-chemistry.org This approach has been successfully applied to the synthesis of sulfonimidamides from sulfinamides in a one-pot, solvent-free process using a mixer mill. acs.org The reactions are often faster and more efficient than their solution-based counterparts. researchgate.net Researchers are actively investigating the application of mechanochemistry to the synthesis of sulfinamides themselves, which could significantly reduce solvent waste and energy consumption. acs.orgrwth-aachen.de

Other green approaches include:

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, reducing both cost and potential metal contamination of the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents, such as thionyl chloride, with more benign alternatives. acs.org

These sustainable strategies are essential for the future of sulfinamide chemistry, ensuring that its benefits in synthesis and beyond can be realized with minimal environmental impact. acs.org

Q & A

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) of sulfinamide derivatives?

- Methodological Answer :

- Multivariate Regression : Correlate substituent effects (Hammett σ values) with biological activity.

- Machine Learning : Train models on datasets (e.g., IC values) using descriptors like logP, polar surface area, and H-bond donors.

- Bayesian Analysis : Quantify uncertainty in SAR predictions.

Open-source code and datasets should accompany publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.